![molecular formula C20H22N2O3 B5718584 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide, also known as AF-16, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is not fully understood. However, it has been suggested that N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide inhibits the activity of certain enzymes and proteins involved in cell growth and replication. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of certain genes involved in inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been shown to have low toxicity, making it a useful tool for studying the effects of PKC and MAPK inhibition. However, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. One area of research is the development of more effective synthesis methods for N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another area of research is the investigation of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide's potential therapeutic applications, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide and its effects on various cellular pathways. Finally, the development of more soluble and stable forms of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide could lead to its use as a therapeutic agent in the future.
Conclusion
In conclusion, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been synthesized using various methods, and its mechanism of action has been extensively studied. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and replication. While N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research on N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is needed to fully understand its potential therapeutic applications and to develop more effective forms of the compound.
Synthesemethoden
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide can be synthesized using various methods, including the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another method involves the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid in the presence of a palladium catalyst to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(16-9-4-3-5-10-16)21-18(15-17-11-8-14-25-17)20(24)22-12-6-1-2-7-13-22/h3-5,8-11,14-15H,1-2,6-7,12-13H2,(H,21,23)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKAGNHYHKYWHG-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

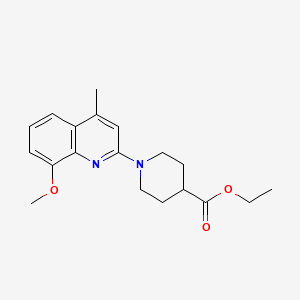
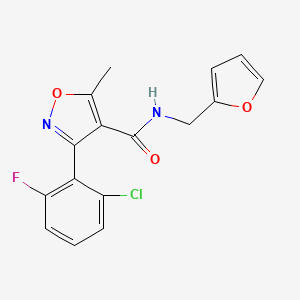
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)

![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
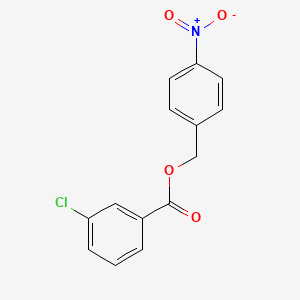
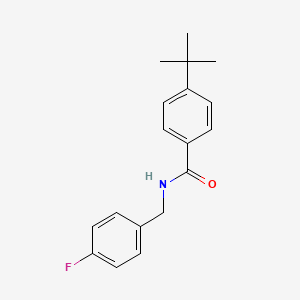
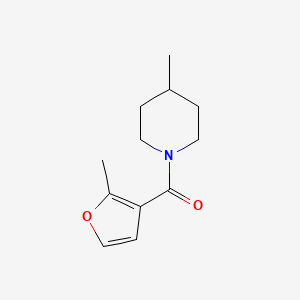


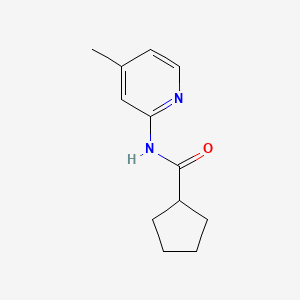
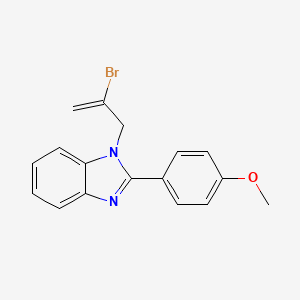
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)